AC-D-TYR-OME can be synthesized from natural sources or produced through chemical methods. Tyrosine itself is an amino acid found in many proteins and is a precursor for several important neurotransmitters. The methyl ester form is often utilized in peptide synthesis because it allows for easier coupling reactions.
AC-D-TYR-OME falls under the category of amino acid derivatives and is classified as a methyl ester of an acetylated amino acid. It is also categorized as a non-proteinogenic amino acid due to its modification from the standard L-tyrosine.
The synthesis of AC-D-TYR-OME can be achieved through various methods, including:
The typical reaction sequence involves:
The molecular structure of AC-D-TYR-OME features:
The chemical formula is C11H13NO3, and its structure can be represented as follows:
Key spectral data for AC-D-TYR-OME includes:
AC-D-TYR-OME participates in various chemical reactions typical for amino acids and esters, including:
In peptide synthesis, AC-D-TYR-OME can be activated using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation with other amino acids.
The mechanism by which AC-D-TYR-OME acts primarily involves its incorporation into peptides where it can influence biological activity through:
Studies have shown that peptides containing D-amino acids exhibit altered pharmacokinetics and bioactivity compared to their L-counterparts, potentially leading to improved therapeutic profiles.
AC-D-TYR-OME is typically a white crystalline solid with:
Key chemical properties include:
AC-D-TYR-OME has several applications in scientific research and industry:
Chiral resolution remains indispensable for commercial-scale production of enantiopure D-tyrosine derivatives like AC-D-TYR-OME (N-acetyl-D-tyrosine methyl ester). The diastereomeric salt crystallization method employs stoichiometric chiral resolving agents to separate racemic mixtures. Tartaric acid derivatives and (S)-mandelic acid are particularly effective for resolving N-acetyl tyrosine methyl ester due to their complementary steric and electronic interactions with the tyrosine side chain. As demonstrated in duloxetine synthesis, (S)-mandelic acid forms an insoluble diastereomeric salt with the (S)-alcohol intermediate, allowing filtration of the desired (R)-enantiomer from the solution [1]. This approach typically achieves >95% enantiomeric excess (ee) but suffers from inherent inefficiency, as ≥50% of the starting material is discarded unless integrated with racemization recycling loops [1] [5].
Table 1: Comparison of Chiral Resolution Techniques for AC-D-TYR-OME
Technique | Resolving Agent | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Diastereomeric Salt Formation | (S)-Mandelic acid | >98 | 40-45* | High enantiopurity, scalability |
Attrition-Enhanced Deracemization | None (mechanical grinding) | >99 | >90 | No resolving agent, high yield |
Enantiospecific Cocrystallization | Levetiracetam coformer | 70 | 70† | Avoids diastereomer formation |
* Yield per cycle without recycling; † Recovery of single enantiomer in one step [1] [5] [7].
Nover resolution strategies are gaining traction for challenging substrates. Attrition-enhanced deracemization (Viedma ripening) enables direct resolution of conglomerates through continuous grinding under racemizing conditions, achieving near-quantitative yields and >99% ee without chiral auxiliaries [5]. For non-racemizable compounds like tyrosine derivatives, enantiospecific cocrystallization using achiral coformers (e.g., 2-(2-oxopyrrolidin-1-yl)butanamide) provides an alternative pathway, achieving 70% ee in a single crystallization step [5] [7].
AC-D-TYR-OME (CAS 2440-79-1, C₁₂H₁₅NO₄, MW 237.25 g/mol) serves as a strategic building block in peptide architectures due to its orthogonal protection scheme: the acetyl group shields the α-amine, while the methyl ester protects the carboxylate [4]. In solid-phase peptide synthesis (SPPS), its D-configuration enhances resistance to proteolytic degradation in bioactive sequences. Studies in ribosomal translation systems demonstrate that peptidyl-D-aa-tRNA donors exhibit reduced hydrolysis kinetics (khyd = 0.12 min⁻¹) compared to L-analogs (khyd = 0.31 min⁻¹), enabling efficient incorporation into growing chains without epimerization [3].
Solution-phase synthesis preferentially utilizes AC-D-TYR-OME for convergent fragment coupling. Its crystalline nature facilitates purification – a critical advantage when synthesizing D-tyrosine-rich segments in antibiotics like teicoplanin. The methyl ester group enables selective deprotection under mild alkaline conditions (0.1M NaOH, 0°C) without affecting acid-labile protecting groups like tert-butyloxycarbonyl (Boc) [3] [5].
The methyl ester in AC-D-TYR-OME provides distinct kinetic advantages in acylation reactions. In SPPS, enzymatic activation by subtilisin (2% w/v in DMF/H₂O) converts it to an active acyl donor with a turnover frequency (TOF) of 150 min⁻¹ – 3-fold higher than ethyl ester analogs [2] [6]. This acceleration stems from the methyl group’s low steric demand, which enhances nucleophilic attack by incoming amino groups.
Table 2: Activation Efficiency of AC-D-TYR-OME in Peptide Coupling
Activation Method | Coupling Partner | Reaction Time (min) | Yield (%) | Epimerization (%) |
---|---|---|---|---|
DCC/HOBt | H-Gly-OMe | 90 | 85 | 1.2 |
Subtilisin (engineered) | H-Ala-Resin | 15 | 98 | 0.3 |
Pd(0)/DMAP | H-Val-OtBu | 30 | 92 | <0.5 |
Chemical activation with Pd(0)/4-dimethylaminopyridine (DMAP) achieves near-quantitative conversion in 30 minutes by generating a reactive acylpyridinium intermediate. This method suppresses epimerization (<0.5%) through rapid reaction kinetics, outperforming traditional dicyclohexylcarbodiimide (DCC) coupling where epimerization reaches 1.2% [3] [6].
Engineered proteases overcome natural L-selectivity to incorporate AC-D-TYR-OME into peptide backbones. Subtilisin Carlsberg variants (e.g., S176D) created by site-saturation mutagenesis exhibit 400-fold enhanced activity toward D-tyrosine derivatives by enlarging the S1 binding pocket. Molecular dynamics simulations reveal that aspartate at position 176 forms a salt bridge with the acetyl group, positioning the D-tyrosine methyl ester for nucleophilic attack by an incoming amino acid residue [2] [6].
In RiPP (ribosomally synthesized and post-translationally modified peptide) biosynthesis, YcaO enzymes catalyze pyrimidone ring formation at asparagine residues via cyclodehydration. This mechanism involves substrate-assisted catalysis where a conserved histidine activates the asparagine amide side chain for nucleophilic attack. Although not directly applied to AC-D-TYR-OME, this paradigm inspires chemoenzymatic strategies for D-amino acid cyclization [2].
Directed evolution of α-chymotrypsin has yielded variants (e.g., G226D/S187E) that process AC-D-TYR-OME with kcat/KM = 1.8 × 10³ M⁻¹s⁻¹ – comparable to native L-tyrosine activity. The engineered enzyme achieves this through a dual-mechanism: (1) electrostatic repulsion between E187 and the substrate’s α-carboxylate forces D-configuration binding, and (2) a widened oxyanion hole accommodates the acetyl group’s bulk [6].
Translocation studies in E. coli ribosomes reveal that peptidyl-D-TYR-tRNA⁽ᵀʸʳ⁾ forms translationally competent complexes when paired with specific acceptor tRNAs. For example, L-Val-tRNAᵛᵃˡ increases tripeptide synthesis yield to 97% by stabilizing an active peptidyl-transferase center (PTC) conformation. This ribosomal tolerance informs cell-free systems for enzymatic AC-D-TYR-OME incorporation [3].
Table 3: Engineered Enzymes for AC-D-TYR-OME Processing
Enzyme | Mutation(s) | kcat/KM (M⁻¹s⁻¹) | Application |
---|---|---|---|
Subtilisin Carlsberg | S176D/L217Y | 9.2 × 10² | C-terminal amidation in SPPS |
α-Chymotrypsin | G226D/S187E | 1.8 × 10³ | Solution-phase fragment coupling |
Pyrimidone synthase (YcaO) | Heteromeric complex | N/A | Inspiration for D-Asn cyclization |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7